molecular formula C12H17ClF3N B091727 Fenfluramine hydrochloride CAS No. 16105-77-4

Fenfluramine hydrochloride

Katalognummer: B091727
CAS-Nummer: 16105-77-4
Molekulargewicht: 267.72 g/mol
InChI-Schlüssel: ZXKXJHAOUFHNAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fenfluramine hydrochloride, chemically designated as N-ethyl-α-methyl-3-(trifluoromethyl)phenethylamine hydrochloride, is a serotonin-releasing agent and reuptake inhibitor initially developed as an anorectic for obesity treatment . Its molecular formula is C₁₂H₁₆F₃N·HCl (molecular weight: 267.72 g/mol), featuring a trifluoromethyl group and an ethylamine side chain, which confer unique pharmacokinetic properties, including high aqueous solubility (>50 mg/mL at pH 6.7) and stability under refrigeration . Historically, fenfluramine was withdrawn from obesity markets in the 1990s due to associations with pulmonary hypertension and valvular heart defects . However, it has been repurposed under strict regulatory oversight (e.g., FDA Risk Evaluation and Mitigation Strategy) for refractory epilepsy syndromes like Dravet syndrome, emphasizing its dual role as both a therapeutic and high-risk agent .

Eigenschaften

IUPAC Name

N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKXJHAOUFHNAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

458-24-2 (Parent)
Record name Fenfluramine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30936444
Record name N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404-82-0, 16105-77-4
Record name Fenfluramine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=404-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenfluramine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenfluramine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.336
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENFLURAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KC089243P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Historical Development of Fenfluramine Hydrochloride Synthesis

The synthesis of this compound traces its origins to mid-20th-century methodologies, with foundational work documented in U.S. Pat. No. 3,198,833. Early routes relied on reductive amination of 3-(trifluoromethyl)phenylacetone (ketone precursor) using ethylamine and lithium aluminum hydride (LiAlH4) . While effective, these methods faced challenges in yield optimization and impurity control, particularly with regioisomeric byproducts. Subsequent innovations, such as the adoption of sodium borohydride (NaBH4) as a milder reducing agent, improved reaction efficiency and safety profiles .

Reductive Amination: The Dominant Synthetic Pathway

Core Reaction Mechanism

The reductive amination of 3-(trifluoromethyl)phenylacetone with ethylamine hydrochloride remains the most widely utilized method. This two-stage process involves:

  • Formation of the Schiff Base Intermediate : Ethylamine hydrochloride reacts with the ketone in methanol under alkaline conditions (NaOH) at 0–15°C, generating an imine intermediate .

  • Reduction to Fenfluramine Free Base : Sodium borohydride reduces the imine at temperatures below 10°C, yielding fenfluramine free base as a colorless oil .

Critical parameters include maintaining low temperatures (<10°C) during NaBH4 addition to prevent side reactions and optimizing methanol-to-water ratios during workup to maximize yield .

Process Optimization and Yield Enhancements

Recent patents disclose yield improvements exceeding 90% through precise stoichiometric control and solvent selection. For example, WO2021/117057 demonstrates that a 1:1.2 molar ratio of ketone to ethylamine hydrochloride in methanol achieves 148 g of product with >99.9% HPLC purity . Post-reduction steps, including dichloromethane extraction and ethyl acetate recrystallization, further eliminate residual impurities .

Alternative Synthetic Routes and Innovations

Acetonitrile Hydrolysis Pathway

A novel approach outlined in US20170174613A1 begins with 2-(3-(trifluoromethyl)phenyl)acetonitrile, which undergoes hydrolysis to 2-(3-(trifluoromethyl)phenyl)acetic acid. Subsequent condensation with acetic anhydride forms the ketone precursor, bypassing traditional Friedel-Crafts acylation limitations . This route reduces reliance on hazardous reagents and enhances scalability, though it introduces additional purification steps to remove acetic acid byproducts.

Bisulfite Adduct Purification

To address ketone purity challenges, advanced methods employ bisulfite adduct formation. The ketone reacts with sodium bisulfite, forming a crystalline adduct that isolates the desired isomer from regioisomeric contaminants. Post-crystallization, the adduct is decomposed under mild acidic conditions, yielding >99% pure ketone for reductive amination .

Critical Analysis of Reducing Agents

Reducing Agent Temperature Range Yield (%) Purity (%) Key Advantages
Sodium Borohydride0–10°C85–95>99.9Mild conditions, minimal side reactions
Lithium Aluminum Hydride−20–0°C70–8098–99High reducing power
Cyanoborohydride25°C90–9299.5Selective for imine reduction

Sodium borohydride dominates industrial applications due to its operational safety and compatibility with aqueous workups. In contrast, LiAlH4 requires anhydrous conditions and poses flammability risks, limiting its utility .

Purification and Crystallization Strategies

Solvent Selection for Recrystallization

Fenfluramine free base is typically dissolved in ethyl acetate and acidified with isopropyl alcohol hydrochloride to precipitate the hydrochloride salt. Optimal pH control (pH 1.0) ensures complete protonation while minimizing degradation . Post-crystallization, the solid is washed with cold ethyl acetate to remove residual solvents, achieving a final purity of >99.9% .

Polymorph Control

Pharmaceutical-grade this compound must exist as a non-hygroscopic, free-flowing crystalline form. US20170174613A1 discloses a monoclinic polymorph (melting point 168–170°C) stabilized by slow cooling from ethanol-water mixtures . This polymorph exhibits superior stability under accelerated aging conditions (40°C/75% RH), making it ideal for long-term storage.

Impurity Profiling and Regulatory Considerations

Common Byproducts and Mitigation

  • 2-Fenfluramine and 4-Fenfluramine Regioisomers : Arise from incomplete regioselectivity during reductive amination. Chromatographic analyses reveal that NaBH4 reduces regioisomer formation to <0.1% compared to 1–2% with LiAlH4 .

  • Trifluoromethylphenylacetone Residuals : Controlled via bisulfite adduct purification, limiting levels to <0.01% .

Regulatory guidelines (e.g., ICH Q3A) mandate total impurities <0.5%, necessitating multi-stage crystallizations and HPLC monitoring .

Industrial-Scale Production Workflows

A representative large-scale synthesis involves:

  • Reaction Vessel Charging : 225 g ethylamine hydrochloride, 160 g ketone, and 28.8 g NaBH4 in 528 mL methanol .

  • Distillation and Extraction : Methanol removal under reduced pressure, followed by dichloromethane-water partitioning .

  • Salt Formation : Acidification with isopropyl alcohol hydrochloride in ethyl acetate, yielding 148 g this compound .

This workflow achieves a cycle time of 12–15 hours with a total yield of 92–95%, meeting commercial demand for antiepileptic formulations .

Wissenschaftliche Forschungsanwendungen

Dravet Syndrome

Fenfluramine has been approved as an adjunctive treatment for Dravet syndrome, a severe form of epilepsy characterized by frequent and prolonged seizures. Clinical trials have demonstrated that fenfluramine significantly reduces monthly convulsive seizure frequency (MCSF) in patients with this condition. In one study, 37% of participants experienced a reduction of 75% or more in MCSF over two years .

Key Findings:

  • Efficacy: In a randomized clinical trial involving 263 patients with Lennox-Gastaut syndrome (LGS), the 0.7 mg/kg/day dose of fenfluramine resulted in a median percentage reduction in drop seizures of 26.5%, compared to 7.6% in the placebo group .
  • Safety: No significant cardiovascular issues have been reported in patients treated with fenfluramine for epilepsy, addressing previous concerns related to heart valve disease associated with its use as an appetite suppressant .

Other Epileptic Disorders

Ongoing research is exploring fenfluramine's potential benefits for other epilepsy types beyond Dravet syndrome. Current studies are assessing its effectiveness as an adjunct therapy for various drug-resistant epileptic conditions .

Case Studies and Clinical Trials

Several pivotal trials have established fenfluramine's role in managing refractory seizures:

  • Trial Design: A multicenter, randomized, double-blind, placebo-controlled trial evaluated fenfluramine's efficacy in children aged 2 to 18 with Dravet syndrome. Participants were monitored for up to three years, collecting extensive clinical data including seizure frequency and safety metrics .
  • Outcomes: Results indicated that fenfluramine not only reduced seizure frequency but also improved executive functions related to cognitive control and emotional regulation .

Safety Profile

The safety profile of fenfluramine has been extensively studied:

  • Cardiovascular Concerns: Historical concerns regarding valvular heart disease (VHD) associated with fenfluramine use have been addressed through long-term studies showing no significant increase in cardiovascular events among patients treated for epilepsy .
  • Monitoring Programs: The FDA has implemented Risk Evaluation and Mitigation Strategies (REMS) to monitor patients for potential adverse effects while ensuring safe use of fenfluramine .

Summary Table of Clinical Findings

Study/TrialPopulationDosageEfficacy OutcomeSafety Findings
Trial on Dravet SyndromeChildren 2-18 years0.7 mg/kg/day37% had ≥75% reduction in MCSFNo significant VHD or PAH reported
LGS StudyPatients with LGS0.7 mg/kg/dayMedian reduction of drop seizures by 26.5%No new cardiovascular issues noted
Long-term Follow-upPatients with refractory seizuresUp to 0.34 mg/kg/daySustained seizure control over 3 yearsMonitoring showed no adverse cardiac effects

Wirkmechanismus

Fenfluramine Hydrochloride acts as a serotonin releasing agent and agonist of the serotonin 5-HT2 receptors. It also modulates the σ1 receptor. The compound increases extracellular serotonin levels, which helps in controlling neurotransmission and reducing seizure activity. The exact mechanism in treating seizures is not fully understood but is believed to involve enhanced activation of serotonin receptors and the σ1 receptor .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Aromatic Rings

Fenfluramine hydrochloride belongs to a class of fluorinated phenethylamine derivatives. Key structural analogues include:

Compound Name Structural Differences vs. Fenfluramine HCl Key Properties/Applications
Dexfenfluramine HCl Pure d-enantiomer of fenfluramine Higher serotonin selectivity; similar withdrawal due to cardiovascular risks
2,6-Difluorobenzylamine HCl Benzylamine group replaces ethylamine side chain Lacks serotonin activity; used as synthetic intermediate
2-(4-Fluorophenoxy)benzylamine HCl Phenoxy group instead of trifluoromethyl Lower CNS penetration; explored in allergy research
(3-(Thiophen-3-yl)-5-(trifluoromethyl)phenyl)methanamine HCl Thiophene ring replaces benzene Enhanced metabolic stability; preclinical use in oncology

Key Insights :

  • The trifluoromethyl group in fenfluramine enhances lipid solubility and binding affinity to serotonin transporters compared to non-fluorinated analogues like phentermine .
  • Chirality impacts activity: Dexfenfluramine (single enantiomer) shows marginally better efficacy but comparable toxicity to racemic fenfluramine .

Pharmacological and Clinical Comparisons

Serotonergic Agents

Compound Mechanism Clinical Use Adverse Event (AE) Profile
Fenfluramine HCl Serotonin releaser/reuptake inhibitor Epilepsy, historical obesity High AE risk (OR 7.37 vs. placebo)
Pharmaceutical-grade cannabidiol CB1 receptor modulation Epilepsy Lower AE risk (OR 0.25 vs. fenfluramine)
Dexfenfluramine HCl Selective serotonin release Historical obesity Similar cardiovascular toxicity

Antiobesity Agents (Historical Context)

Compound Peak Usage (1990s) Current Status
Fenfluramine HCl 2.5 million users (1997 Q2) Withdrawn (cardiovascular risks)
Phentermine 1.2 million annual mentions (2002) Widely used (monotherapy)
Sibutramine HCl 0.4 million annual mentions (2002) Withdrawn (stroke risk)

Key Insights :

  • Fenfluramine’s serotonergic activity differentiates it from non-serotonergic antiobesity drugs like orlistat (lipase inhibitor) .
  • In epilepsy, fenfluramine reduces seizure frequency by 50–70% in Dravet syndrome, outperforming older agents like valproate in specific cohorts .

Physicochemical and Regulatory Comparisons

Solubility and Stability

Compound Aqueous Solubility (25°C) Stability Profile
Fenfluramine HCl >50 mg/mL (pH 6.7) Stable for 6 months at 60°C (pH 6.8)
2,6-Difluoroaniline Insoluble in water Oxidizes readily in air
Phentermine HCl ~20 mg/mL (pH 7.0) Hygroscopic; requires desiccants

Regulatory Status

Compound Schedule (Controlled Substance) Global Approval Status
Fenfluramine HCl Schedule IV (U.S.) Approved for epilepsy (U.S., EU)
Dexfenfluramine HCl Withdrawn (1997) Banned globally

Biologische Aktivität

Fenfluramine hydrochloride (FFA) is a compound that has garnered attention for its pharmacological properties, particularly in the treatment of epilepsy syndromes such as Dravet syndrome (DS) and Lennox-Gastaut syndrome (LGS). This article delves into the biological activity of FFA, exploring its mechanisms of action, efficacy in clinical trials, and safety profile.

Fenfluramine primarily acts on the serotonergic system. Its mechanisms include:

  • Serotonin Reuptake Inhibition : FFA inhibits the serotonin transporter (SERT), leading to increased extracellular levels of serotonin (5-HT) by preventing its reuptake into presynaptic neurons. This action enhances serotonergic neurotransmission, which is crucial for its antiseizure effects .
  • Receptor Agonism and Antagonism : FFA exhibits agonistic activity at several 5-HT receptor subtypes, including:
    • 5-HT2A, 5-HT2B, 5-HT2C : Linked to mood regulation and seizure control.
    • 5-HT1A : Acts as an antagonist, potentially modulating anxiety and depressive symptoms .
  • Sigma-1 Receptor Activity : FFA also interacts with sigma-1 receptors, which may contribute to its neuroprotective effects and modulation of neuronal excitability .

Pharmacokinetics

FFA is characterized by:

  • Bioavailability : The absolute oral bioavailability ranges between 75% to 83%, indicating efficient absorption .
  • Metabolism : It is primarily metabolized in the liver by cytochrome P450 enzymes (CYP1A2, CYP2B6, CYP2D6), yielding norfenfluramine as a major active metabolite .
  • Half-Life : The elimination half-life is approximately 20 hours for FFA and 24–48 hours for norfenfluramine .

Dravet Syndrome

Recent randomized controlled trials have demonstrated the efficacy of FFA in reducing seizure frequency in patients with Dravet syndrome. Key findings include:

  • Trial Design : A multicenter, double-blind study involving patients aged 2 to 35 years assessed the impact of FFA at doses of 0.2 mg/kg/d to 0.7 mg/kg/d.
  • Results :
    • A median reduction in convulsive seizures was observed, with up to 70% of patients achieving a 50% reduction in seizure frequency compared to only 7.5% in the placebo group .
    • Long-term studies indicated sustained efficacy over two years, with significant reductions in monthly convulsive seizures .

Lennox-Gastaut Syndrome

FFA has also shown promise in treating LGS:

  • Efficacy : In a clinical trial involving 263 patients, a dose of 0.7 mg/kg/d resulted in a significant reduction in drop seizures compared to placebo, with a median percentage reduction of 26.5% .
  • Safety Profile : Adverse effects were primarily mild, including decreased appetite, with no significant cardiovascular issues reported .

Safety Considerations

Despite its therapeutic potential, safety concerns have historically surrounded fenfluramine due to its association with cardiac valvulopathy when used at high doses or in combination with other agents like phentermine. However, recent studies have not reported such adverse effects at therapeutic doses for epilepsy treatment .

Summary Table of Clinical Findings

ConditionDose (mg/kg/d)Median % ReductionResponders (%)Adverse Events
Dravet Syndrome0.7~70%70%Mild (e.g., decreased appetite)
Lennox-Gastaut Syndrome0.7~26.5%SignificantMild

Q & A

Basic Research Questions

Q. What is the molecular mechanism of action of fenfluramine hydrochloride in modulating serotonin levels, and how does this inform preclinical experimental design?

this compound primarily acts as a serotonin-releasing agent and reuptake inhibitor, indirectly increasing extracellular serotonin levels. Preclinical studies should incorporate models assessing serotoninergic activity, such as isolated tissue assays (e.g., rat vas deferens contractions induced by sympathomimetic effects) . Experimental designs must account for dose-dependent effects and potential tachyphylaxis due to serotonin depletion.

Q. How should researchers chemically characterize this compound to ensure purity in pharmacological studies?

Analytical methods include:

  • HPLC : Use phosphate–perchlorate buffer and mobile phase protocols validated for related compounds (e.g., fexofenadine hydrochloride assays) .
  • Thin-layer chromatography (TLC) : Employ silica gel plates with ethanol-based dilutions and ammonia vapor pretreatment to detect impurities .
  • Reference standards : Use certified materials (e.g., 500 mg or 100 mg this compound) to calibrate assays .

Q. What historical safety concerns are associated with this compound, and how should these inform current risk-benefit assessments in clinical trials?

Fenfluramine was withdrawn globally due to cardiovascular toxicity, including pulmonary hypertension and valvular heart defects linked to its metabolite, (+)-norfenfluramine . Modern trials must include:

  • Echocardiographic monitoring for valvulopathy.
  • Dose-limiting protocols (e.g., ≤ 0.4 mg/kg/day in epilepsy trials) .
  • Exclusion criteria for patients with pre-existing cardiac conditions .

Advanced Research Questions

Q. How do the pharmacological effects of fenfluramine's primary metabolite, (+)-northis compound, complicate the interpretation of in vivo studies?

(+)-Norfenfluramine is a potent 5-HT2B receptor agonist (Ki: 11.2 nM) that stimulates phosphoinositide hydrolysis and intracellular Ca²⁺ mobilization, contributing to cardiovascular pathologies . Researchers must:

  • Quantify metabolite levels using LC-MS/MS in pharmacokinetic studies.
  • Differentiate fenfluramine’s serotonergic effects from its metabolite’s 5-HT2B activity in receptor-binding assays.

Q. What methodologies are recommended for resolving contradictory efficacy and safety data across fenfluramine trials, such as those observed in epilepsy studies?

Conflicting data (e.g., higher adverse events [OR 7.37] vs. seizure reduction efficacy) require:

  • Meta-regression analysis : Adjust for covariates like patient age, baseline seizure frequency, and co-medications .
  • Subgroup stratification : Evaluate responders/non-responders based on genetic biomarkers (e.g., SCN1A mutations in Dravet syndrome) .

Q. What considerations are critical when designing a Phase 3 clinical trial for fenfluramine in pediatric populations with Dravet syndrome?

Key design elements from the ORCHID trial include :

  • Age-specific dosing : 0.2–0.7 mg/kg/day titrated over 14 days.
  • Safety endpoints : Serial ECG and echocardiography to monitor cardiovascular risks.
  • Pharmacokinetic bridging : Adjust for developmental changes in drug metabolism.

Q. How can advanced spectroscopic techniques like 2D IR correlation analysis detect fenfluramine adulteration in complex matrices?

2D IR spectroscopy identifies adulterants (e.g., in traditional medicines) by analyzing synchronous correlation peaks (e.g., fenfluramine’s trifluoromethyl group at 1,150 cm⁻¹) . Sample preparation involves ethanol extraction and spectral normalization against certified reference materials.

Q. What experimental approaches are used to evaluate fenfluramine's receptor-specific effects, particularly concerning 5-HT2B versus other serotonin receptors?

  • In vitro binding assays : Compare Ki values for 5-HT2B vs. 5-HT1A/2A receptors using radioligands (e.g., [³H]-LSD) .
  • Functional assays : Measure intracellular Ca²⁺ flux in HEK293 cells transfected with 5-HT2B receptors .

Q. Methodological Resources

  • Adverse Event Analysis : Use odds ratios (OR) and 95% confidence intervals (CI) from systematic reviews to contextualize safety profiles .
  • Clinical Trial Design : Reference the CONSORT guidelines and epilepsy-specific endpoints (e.g., ≥50% seizure reduction) .
  • Analytical Validation : Follow USP protocols for related compound quantification (e.g., fexofenadine hydrochloride assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Fenfluramine hydrochloride
Fenfluramine hydrochloride
Fenfluramine hydrochloride
Fenfluramine hydrochloride
Fenfluramine hydrochloride
Fenfluramine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.